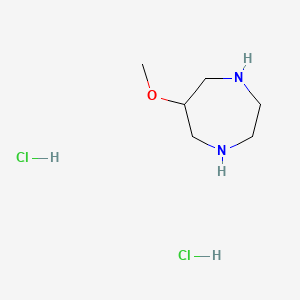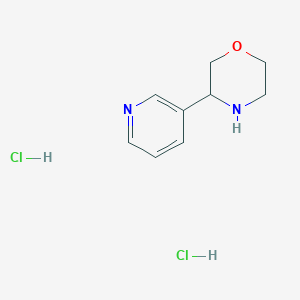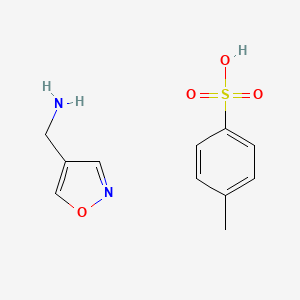![molecular formula C14H24N2O6 B6304716 cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate CAS No. 2177258-19-2](/img/structure/B6304716.png)
cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate is a compound of organic chemistry, which is a derivative of furopyrrole. It is an oxalate salt, which is a type of salt that is formed when an oxalic acid combines with a metal or an amine. This compound has a wide range of applications in the fields of science and medicine, such as in the synthesis of pharmaceuticals, as a catalyst in chemical reactions, and in the study of the mechanisms of action of drugs.
Scientific Research Applications
Cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate has a variety of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as it can speed up the rate of reaction and increase the yield of the desired product. It is also used in the synthesis of pharmaceuticals, as it can be used to form various drug molecules. In addition, it is used in the study of the mechanisms of action of drugs, as it can be used to study the interactions between drugs and their targets.
Mechanism of Action
The mechanism of action of cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate is not well understood. It is believed that the compound acts as a proton donor, which means that it can donate protons to other molecules in the reaction. This can lead to the formation of new bonds between molecules or the breakdown of existing bonds. It is also believed that the compound can act as a Lewis acid, which means that it can accept electrons from other molecules in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed that the compound can act as an antioxidant, which means that it can help to protect cells from damage caused by free radicals. It is also believed that the compound can act as an anti-inflammatory, which means that it can reduce inflammation in the body. However, further research is needed to determine the exact biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
The advantages of using cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate in lab experiments include its low cost, its ability to act as a catalyst in organic synthesis, and its ability to form various drug molecules. The main limitation of the compound is that it is not well understood, which can make it difficult to accurately predict the outcome of experiments.
Future Directions
There are a number of potential future directions for the use of cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate. These include further research into its biochemical and physiological effects, its potential use as an antioxidant and anti-inflammatory, and its potential use in the synthesis of novel pharmaceuticals. In addition, further research could be conducted into the mechanism of action of the compound, in order to better understand its effects on drug molecules and its potential applications in the field of medicine.
Synthesis Methods
Cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate can be synthesized from a variety of starting materials. The most common method is to use a furopyrrole derivative as the starting material, which is then reacted with an oxalic acid to form the desired product. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 100°C. The reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid. The reaction is usually completed in a few hours.
Safety and Hazards
properties
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-5-2-4-8-6(1)5;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m11./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMUKXGRKDHGY-LDCPCGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1OCC2.C1CNC2C1OCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1OCC2.C1CN[C@H]2[C@@H]1OCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)





![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)

![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)

